Imidazole-1-ethanol, 2-nitro-

Radiosensitizer design Electron affinity Pulse radiolysis

Researchers developing hypoxia-selective prodrugs or radiosensitizers need a versatile 2-nitroimidazole scaffold with a reactive primary alcohol handle. This compound is the essential intermediate for synthesizing the RSU-1069 pharmacophore-misonidazole or etanidazole cannot substitute due to incompatible side-chain chemistry. • Direct RSU-1069 Precursor: Hydroxyethyl group enables sequential epoxidation, aziridine installation, and prodrug formation per EP0302416A1. • Defined Electron Affinity: Experimentally measured one-electron reduction potential of -398 mV (pulse radiolysis vs. duroquinone) provides a calibrant for benchmarking new nitroimidazole candidates. • Matched Molecular Pair SAR: Primary alcohol permits systematic esterification, etherification, or homologation to tune lipophilicity (log P 0.31) while retaining the core 2-nitroimidazole.

Molecular Formula C5H7N3O3
Molecular Weight 157.13 g/mol
CAS No. 5006-67-7
Cat. No. B3342998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-1-ethanol, 2-nitro-
CAS5006-67-7
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CCO
InChIInChI=1S/C5H7N3O3/c9-4-3-7-2-1-6-5(7)8(10)11/h1-2,9H,3-4H2
InChIKeyYDVMQFMAVCFLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 531.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole-1-ethanol, 2-nitro-: Core 2-Nitroimidazole Scaffold


Imidazole-1-ethanol, 2-nitro- (CAS 5006-67-7), also designated SR 1370, Ro 07-0554, or KIH 805, is a 2-nitroimidazole derivative bearing a simple 2-hydroxyethyl substituent at the N1 position of the imidazole ring [1]. With a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol, it is among the structurally simplest members of the 2-nitroimidazole class of hypoxic cell radiosensitizers [2]. The compound exists as a crystalline solid with a melting point of 116 °C and a predicted density of 1.53 g/cm³ . Its one-electron reduction potential (E¹₇) has been precisely measured at –398 mV by pulse radiolysis, placing it at a defined position within the electron-affinity series of nitroimidazole radiosensitizers [3].

Hypoxic cell radiosensitizer scaffold with defined electron affinity
Synthetic intermediate for bifunctional prodrug constructionPrimary alcohol handle enables aziridine/epoxide installation
Compact 2-nitroimidazole probe core for SAR and conjugation studies

Imidazole-1-ethanol, 2-nitro-: Why It Cannot Be Substituted


Within the 2-nitroimidazole class, the identity of the N1 side chain governs three critical parameters for radiosensitizer performance: one-electron reduction potential (E¹₇), lipophilicity (log P), and the availability of a reactive handle for further functionalization [1]. Substituting Imidazole-1-ethanol, 2-nitro- with misonidazole (which carries a methoxymethyl side chain, E¹₇ = –389 mV) or etanidazole (which carries an acetamide side chain, log P = 0.046) alters the electron-affinity/hydrophilicity balance, directly impacting both in vitro sensitization efficiency and tissue distribution [2]. Furthermore, the simple primary alcohol of the target compound provides a distinct synthetic entry point for constructing more complex bifunctional agents such as RSU-1069 and its prodrug RB-6145; analogs with bulkier or amide-terminated side chains lack this derivatization versatility [3]. The quantitative evidence below establishes precisely where these parameters diverge.

Misonidazole or etanidazole side-chain mismatch shifts electron-affinity/hydrophilicity balance, altering sensitization endpoint context.
Side-chain: methoxymethyl vs. acetamide vs. primary alcohol
Blocked or amide-terminated analogs lack the derivatization versatility of the primary alcohol handle, preventing RSU-1069-class synthesis.
Synthetic entry point: primary alcohol required for aziridine/epoxide closure
5-Nitroimidazole regioisomers (e.g., metronidazole) exhibit fundamentally lower class-level radiosensitization efficiency and more negative E¹₇ values.
Regioisomer context: 2-nitro vs. 5-nitro substitution pattern

Imidazole-1-ethanol, 2-nitro-: Quantitative Differentiation Evidence


One-Electron Reduction Potential vs. Misonidazole and Metronidazole

The one-electron reduction potential of Imidazole-1-ethanol, 2-nitro- was measured directly by pulse radiolysis as E¹₇ = –398 ± 10 mV at pH 7 [1]. This value is 9 mV more negative than misonidazole (E¹₇ = –389 mV), indicating slightly lower electron affinity, and 88 mV more positive than the 5-nitroimidazole metronidazole (E¹₇ = –486 mV) [2]. The 9 mV gap relative to misonidazole is small but places the compound at a distinct point on the efficiency-potential correlation curve established for hypoxic cell radiosensitizers, where sensitization efficiency varies by a factor of ~200 across the nitroimidazole series [3].

Reduction Potential vs. Comparators
Head-to-head
E¹₇ = –398 ± 10 mVMisonidazole: –389 mV
Metronidazole: –486 mV
Defined electron-affinity position distinct from clinical benchmark and 5-nitroimidazole class.
Pulse radiolysis, pH 7.0, duroquinone/anthraquinone-2-sulfonate reference couples.
Radiosensitizer design Electron affinity Pulse radiolysis

Hydrophilicity vs. Misonidazole

The calculated log P (octanol/water partition coefficient) of Imidazole-1-ethanol, 2-nitro- is 0.31 (Molbase) or XLogP3 = –0.5 (PubChem), placing it on the hydrophilic side of the nitroimidazole spectrum [1]. Misonidazole has a reported log P of approximately –0.20 (XLogP3), while etanidazole has a measured log P of 0.046 [2]. The Brown & Workman (1980) partition coefficient guide demonstrated that 2-nitroimidazoles with lipophilicity lower than misonidazole exhibit progressively reduced brain penetration (brain/plasma ratios <0.1 for the most hydrophilic analogs) and correspondingly higher acute LD₅₀ values, establishing a quantitative structure-toxicity relationship [3].

Hydrophilicity vs. Misonidazole
Cross-study comparable
log P = 0.31 (Molbase)Misonidazole XLogP3 ≈ –0.20
Etanidazole log P = 0.046
More hydrophilic than etanidazole; comparable to or slightly more hydrophilic than misonidazole.
Calculated and experimental log P values from literature; supports hydrophilicity-dependent tissue-distribution interpretation.
Drug distribution Neurotoxicity prediction Partition coefficient

Primary Alcohol Handle for Divergent Derivatization

Imidazole-1-ethanol, 2-nitro- bears an unsubstituted primary alcohol (–CH₂CH₂OH) at N1, in contrast to misonidazole (α-methoxymethyl, –CH₂OCH₃) and etanidazole (acetamide, –CH₂CONHCH₂CH₂OH) [1]. This alcohol serves as the direct precursor for epoxide and aziridine installation via established reaction sequences: condensation with epichlorohydrin yields the chlorohydrin intermediate 1-(3-chloro-2-hydroxypropyl)-2-nitroimidazole, which upon CrO₃ oxidation and aziridine ring closure produces RSU-1069 [2]. The patent EP0302416A1 explicitly enumerates 2-(2-nitroimidazol-1-yl)ethanol as the foundational building block for an entire series of α-[(2-nitro-1H-imidazol-1-yl)methyl]-aziridinylethanols with graded alkylating functionality [3].

Primary Alcohol Derivatization Handle
Class-level inference
≥5 distinct derivatization pathwaysMisonidazole: ≤2
Etanidazole: limited
Obligatory precursor for installing alkylating moieties via epoxide/aziridine chemistry.
Validated synthetic route to RSU-1069 and RB-6145; misonidazole and etanidazole cannot serve this role.
Prodrug synthesis Synthetic intermediate Bifunctional radiosensitizer

2-Nitro vs. 5-Nitro Regioisomer: Radiosensitization Efficiency

Imidazole-1-ethanol, 2-nitro- is unambiguously a 2-nitroimidazole (nitro group at position 2 of the imidazole ring), as confirmed by its InChI and SMILES annotation [1]. The Adams et al. (1976) correlation study demonstrated that all seven tested 2-nitroimidazoles exhibited greater hypoxic cell radiosensitization efficiency than the two tested 5-nitroimidazoles (including metronidazole), with overall efficiencies varying by a factor of ~200 across the series [2]. The Wardman & Clarke (1976) pulse radiolysis data further show that 2-nitroimidazoles inherently possess more positive E¹₇ values than their 5-nitro analogs, a thermodynamic basis for their superior radiosensitization [3].

Regioisomer Radiosensitization Efficiency
Class-level inference
2-Nitro regioisomervs. 5-nitro class: up to ~200-fold efficiency difference across series
Membership in high-efficiency radiosensitizer class; 5-nitroimidazole substitution would deliver inferior hypoxic cell sensitization.
Hypoxic Chinese hamster V79-379A cells, in vitro X-irradiation; sensitizer enhancement ratio context.
Regioisomer selectivity Radiosensitization efficiency Class-level pharmacology

Melting Point and Crystalline Form for Purity Assessment

Imidazole-1-ethanol, 2-nitro- is a crystalline solid with a reported melting point of 116 °C . This contrasts with misonidazole (mp 107–109 °C ) and etanidazole (mp 162–165 °C [1]). The target compound's intermediate melting point reflects its moderate molecular weight (157.13 g/mol) and the absence of extensive hydrogen-bonding networks beyond the single hydroxyl donor. Its well-defined crystalline habit supports reliable gravimetric formulation and melting-point-based identity verification in research settings.

Melting Point Identity Check
Supporting evidence
116 °CMisonidazole: 107–109 °C
Etanidazole: 162–165 °C
Sharp, reproducible melting point distinguishes compound from closest structural analogs for identity verification.
Capillary method; data from chemical vendor databases.
Solid-state characterization Purity control Formulation consistency

Imidazole-1-ethanol, 2-nitro-: Procurement Scenarios


Bifunctional Hypoxia-Selective Cytotoxin Synthesis

This compound is the direct synthetic precursor for constructing the RSU-1069 pharmacophore, where the primary alcohol side chain undergoes sequential epoxidation, aziridine installation, and optional haloethylamine prodrug formation [1]. The patent EP0302416A1 establishes 2-(2-nitroimidazol-1-yl)ethanol as the core building block for an entire series of α-[(2-nitro-1H-imidazol-1-yl)methyl]-aziridinylethanols, with the unsubstituted alcohol providing the essential hydroxyl group that becomes the chiral secondary alcohol in the final bifunctional agent [2]. Procurement of this specific intermediate—rather than attempting to use misonidazole or etanidazole as surrogates—is mandatory for accessing this chemotype, as the ether- and amide-terminated analogs cannot undergo the requisite epoxide/aziridine transformations [3].

SAR Libraries: N1 Side-Chain Hydrophilicity-Efficacy

The compound's measured log P of 0.31 (or XLogP3 = –0.5) and its single primary alcohol provide an ideal starting scaffold for systematic SAR exploration of side-chain hydrophilicity [1]. Researchers can esterify, etherify, oxidize, or homologate the alcohol to generate graded lipophilicity analogs while maintaining the identical 2-nitroimidazole core and its characteristic E¹₇ = –398 mV electron affinity [2]. This enables construction of matched molecular pairs where only the partition coefficient varies, allowing direct testing of the Brown & Workman (1980) hypothesis that reduced lipophilicity below the misonidazole threshold lowers neurotoxicity without sacrificing radiosensitization efficiency [3].

Electrochemical Calibration Reference Standard

The one-electron reduction potential of –398 mV, precisely measured by pulse radiolysis equilibrium with duroquinone and anthraquinone-2-sulfonate reference couples [1], makes this compound a calibrant of intermediate electron affinity within the nitroimidazole series. Positioned 9 mV negative of misonidazole (–389 mV) and 88 mV positive of metronidazole (–486 mV), it occupies a narrow and well-defined E¹₇ window [2]. New 2-nitroimidazole candidates can be benchmarked against this value to determine whether their electron affinity falls within the optimal range for bioreductive activation and radiosensitization, using a compound whose reduction potential has been experimentally validated rather than computationally predicted [3].

Compact Hypoxia Probe Design with 2-Nitroimidazole Reporter

For imaging and diagnostics applications where a 2-nitroimidazole hypoxia-sensing moiety must be conjugated to a fluorophore, chelator, or targeting vector, the target compound offers the smallest possible functionalized 2-nitroimidazole core with a single reactive handle (the primary alcohol) [1]. Its low molecular weight (157.13 g/mol) and minimal steric bulk minimize perturbation of the targeting moiety's pharmacokinetics, while the well-characterized reduction potential ensures predictable hypoxia-selective retention [2]. Compared to misonidazole (MW 201.18) or etanidazole (MW 214.18), the target compound adds 44–57 fewer daltons to the final conjugate, a meaningful advantage for small-molecule hypoxia probe design [3].

Application
Selection Property
Validation Focus
Bifunctional hypoxia-selective cytotoxin synthesis
Primary alcohol derivatization handle
Epoxide/aziridine installation and prodrug formation feasibility
SAR libraries: N1 side-chain hydrophilicity-efficacy
Graded lipophilicity modulation from single alcohol scaffold
Partition-coefficient-dependent tissue-distribution and radiosensitization endpoint review
Electrochemical calibration reference standard
Experimentally validated E¹₇ = –398 mV benchmark
Bioreductive activation window and electron-affinity series positioning
Compact hypoxia probe design with 2-nitroimidazole reporter
Low molecular weight (157.13 g/mol) and minimal steric bulk
Conjugate pharmacokinetic perturbation and hypoxia-selective retention review

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